molecular formula C17H27N5O3S B2966102 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1448078-52-1

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2966102
CAS No.: 1448078-52-1
M. Wt: 381.5
InChI Key: QYHLZZZRNGLCKK-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H27N5O3S and its molecular weight is 381.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3S/c1-12-15(13(2)19-17(18-12)21-8-4-5-9-21)20-16(23)14-6-10-22(11-7-14)26(3,24)25/h14H,4-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHLZZZRNGLCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound possesses a complex structure that includes a pyrimidine ring substituted with a pyrrolidine moiety and a piperidine carboxamide. This unique arrangement contributes to its diverse biological interactions. The molecular formula is C15H18N4O2SC_{15}H_{18}N_4O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, modulating pathways involved in cell growth and proliferation. The compound may act as a Type II inhibitor, selectively targeting specific kinases involved in cancer progression .
  • Enzyme Inhibition : Studies indicate potential inhibition of enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and infections respectively .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description Reference
AnticancerPotential to inhibit tumor cell proliferation through kinase modulation
AntimicrobialInhibition of bacterial growth by targeting specific enzymes
Neurological EffectsPossible modulation of neurotransmitter levels via AChE inhibition
Anti-inflammatoryReduction of inflammatory markers in cellular models

Case Studies

  • Anticancer Properties : In a study examining structural analogs of the compound, it was found that modifications to the pyrimidine ring enhanced selectivity towards specific cancer cell lines. The analogs demonstrated IC50 values in the low nanomolar range against various tumor types .
  • Enzyme Inhibition : Research on related piperidine derivatives indicated significant inhibitory effects on AChE, suggesting potential applications in treating Alzheimer's disease. The mechanism involved competitive inhibition at the enzyme's active site .
  • Antimicrobial Activity : Compounds structurally similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential for development into new antibiotics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.